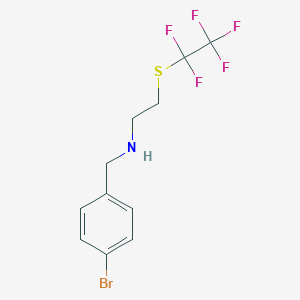![molecular formula C10H11NO4 B14854785 [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the pyridine ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-pyridinecarboxylic acid and methanol.
Esterification: The carboxylic acid group of 2-methyl-4-pyridinecarboxylic acid is esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form the corresponding methyl ester.
Acetylation: The methyl ester is then subjected to acetylation using acetic anhydride and a base, such as pyridine, to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid can undergo oxidation reactions, where the methyl group on the pyridine ring is oxidized to form a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the methoxycarbonyl group is reduced to a hydroxymethyl group.
Substitution: Substitution reactions can occur at the pyridine ring, where the methyl group can be replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-6-methylpyridine.
Reduction: Formation of 2-(hydroxymethyl)-6-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest in the study of metalloproteins and metalloenzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group and the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: Lacks the methoxycarbonyl group and acetic acid moiety.
4-Methoxycarbonyl-2-methylpyridine: Lacks the acetic acid moiety.
2-(Methoxycarbonyl)-4-methylpyridine: Similar structure but different position of the methyl group.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-(2-methoxycarbonyl-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(5-9(12)13)4-8(11-6)10(14)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
BMHKDHRXEZSXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(=O)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


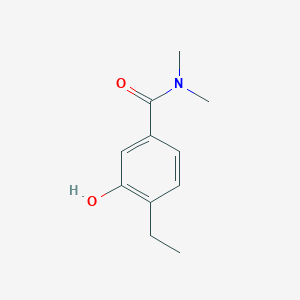
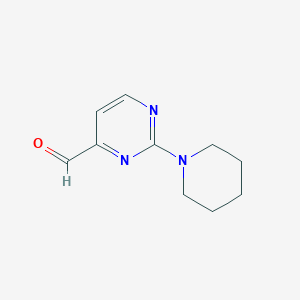
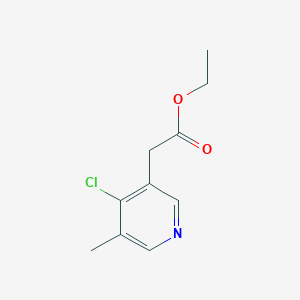
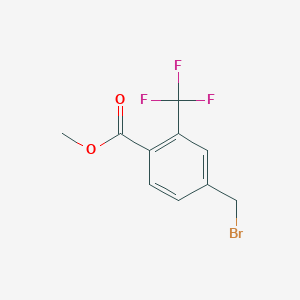
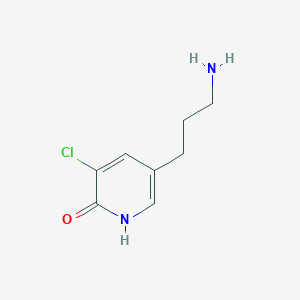



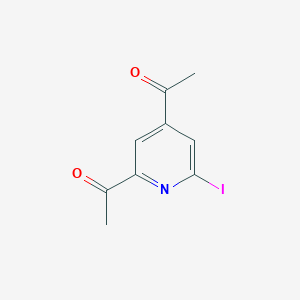
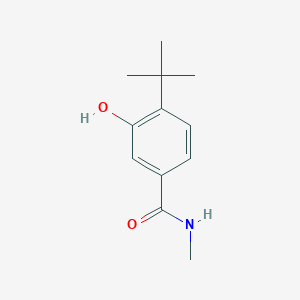
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
